4-Bromophenethyl (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
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Overview
Description
4-Bromophenethyl ®-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenethyl group, a purine derivative, and a phosphonate moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenethyl ®-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate typically involves multiple steps, starting with the preparation of the bromophenethyl group and the purine derivative. The bromophenethyl group can be synthesized through the bromination of phenethyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography and recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenethyl ®-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The bromophenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
4-Bromophenethyl ®-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate has been studied for its applications in:
Mechanism of Action
The mechanism of action of 4-Bromophenethyl ®-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The bromophenethyl group can interact with cellular receptors, while the purine derivative may inhibit or activate enzymes involved in nucleotide metabolism. The phosphonate moiety can mimic phosphate groups, affecting phosphorylation-dependent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Bromophenethyl alcohol: A simpler analog with fewer functional groups.
N-(4-bromophenethyl) caffeamide: Known for its antioxidant and anti-inflammatory properties.
4-APEBA: A derivatization reagent used in analytical chemistry.
Properties
Molecular Formula |
C17H20BrN5O4P- |
---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[2-(4-bromophenyl)ethoxy]phosphinate |
InChI |
InChI=1S/C17H21BrN5O4P/c1-12(8-23-10-22-15-16(19)20-9-21-17(15)23)26-11-28(24,25)27-7-6-13-2-4-14(18)5-3-13/h2-5,9-10,12H,6-8,11H2,1H3,(H,24,25)(H2,19,20,21)/p-1/t12-/m1/s1 |
InChI Key |
ZWBZDUAIHYGCOX-GFCCVEGCSA-M |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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